5-(Heptadec-12-enyl)resorcinol
Description
Structure
3D Structure
Properties
CAS No. |
103462-06-2 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-[(Z)-heptadec-12-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h5-6,18-20,24-25H,2-4,7-17H2,1H3/b6-5- |
InChI Key |
KDUIMXINOLVPCT-WAYWQWQTSA-N |
SMILES |
CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Occurrence and Distribution of 5 Heptadec 12 Enyl Resorcinol in Biological Systems
Botanical Sources and Distribution Patterns
While alkylresorcinols, in general, are well-known constituents of various cereals, the specific presence of 5-(Heptadec-12-enyl)resorcinol has been noted in several key grain species. It has been detected in rice (Oryza sativa), rye (Secale cereale), and certain types of wheat (Triticum) hmdb.canih.gov. The concentration and composition of alkylresorcinol homologs can vary significantly between different cereal species and even among cultivars of the same species acs.orgacs.orgnih.gov. For instance, the ratio of different alkylresorcinol homologs, such as the C17:0 to C21:0 ratio, is a useful marker for distinguishing between rye and wheat products nih.gov. The distribution of these compounds within the grain is not uniform; they are primarily localized in the outer layers of the kernel, such as the testa and pericarp acs.orgacs.org.
Table 1: Presence of this compound in Selected Cereals
| Cereal | Scientific Name | Presence of this compound |
| Rice | Oryza sativa | Detected hmdb.canih.gov |
| Rye | Secale cereale | Detected hmdb.ca |
| Wheat | Triticum spp. | Detected hmdb.ca |
| Barley | Hordeum vulgare | Detected hmdb.ca |
One of the most significant sources of this compound is the peel of the mango fruit (Mangifera indica L.) plantaedb.comscilit.comfoodb.ca. Research has identified this compound as a major component of the antifungal properties observed in mango peel scilit.comnih.gov. Its presence is believed to contribute to the fruit's natural defense mechanisms against fungal pathogens nih.gov. The concentration of this and other related resorcinols in mango peels can be substantial, making it a key area of study for understanding plant-pathogen interactions and for the potential isolation of bioactive compounds.
Beyond mangoes, this compound and its analogs are commonly found in members of the Anacardiaceae family, to which mangoes belong scirp.orgscirp.orgscielo.br. This family of flowering plants is known for producing a variety of phenolic lipids scirp.orgscirp.org.
The compound has also been identified in the Myrsinaceae family (now often classified within the Primulaceae family) scribd.comnih.gov. For example, it has been reported in Labisia pumila (also known as Kacip Fatimah), a medicinal plant native to Southeast Asia scribd.comnih.gov. Another genus within this family, Ardisia, is also known to produce various resorcinol (B1680541) derivatives evitachem.com.
Table 2: Plant Families and Genera Containing this compound
| Family | Genus | Species | Common Name |
| Anacardiaceae | Mangifera | indica | Mango plantaedb.comscirp.orgscirp.org |
| Anacardiaceae | Lithraea | molleoides | - scirp.orgscirp.org |
| Myrsinaceae | Labisia | pumila | Kacip Fatimah scribd.comnih.gov |
| Myrsinaceae | Ardisia | - | - evitachem.com |
Identification in Fruit Peels (e.g., Mangifera indica L.)
Diversity of Alkylresorcinol Homologs and Analogs in Natural Extracts
Natural extracts from the aforementioned sources rarely contain only a single alkylresorcinol. Instead, they typically feature a complex mixture of homologs and analogs that differ in the length and degree of unsaturation of their alkyl side chains scirp.orgscirp.orgresearchgate.net. For example, in addition to this compound, mango peels also contain 5-(11'Z-heptadecenyl)-resorcinol and 5-(8'Z,11'Z-heptadecadienyl)-resorcinol nih.govresearchgate.net. Similarly, extracts from Lithraea molleoides have yielded a variety of new 5-alkenyl resorcinols with different chain lengths and double bond positions scirp.orgscirp.org.
The diversity of these compounds is significant, as the specific structure, including the length of the alkyl chain and the number and position of double bonds, can influence their biological activity nih.gov. This structural variety presents both a challenge and an opportunity for natural product chemistry, requiring sophisticated analytical techniques for separation and identification.
Methodologies for Screening and Identification of Natural Sources
The screening and identification of this compound and its analogs from natural sources involve a multi-step process. Initial extraction is typically performed using organic solvents like acetone (B3395972) or a mixture of dichloromethane (B109758) and methanol (B129727) nih.govresearchgate.net.
Following extraction, chromatographic techniques are essential for separation. Thin-layer chromatography (TLC) can be used for preliminary fractionation researchgate.net. For more precise separation and purification, high-performance liquid chromatography (HPLC) is often employed researchgate.net.
The structural elucidation of the isolated compounds relies heavily on spectroscopic methods. Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of the molecule scirp.orgresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like HSQC and HMBC), is crucial for determining the precise structure, including the position of the alkyl chain on the resorcinol ring and the location and stereochemistry of the double bonds in the side chain scirp.orgscirp.orgresearchgate.net. More advanced techniques, such as ultrahigh-performance liquid chromatography coupled with ion mobility separation and high-resolution mass spectrometry (UHPLC-IMS-HRMS), have been utilized for profiling alkylresorcinols in cereals acs.orgacs.org.
Biosynthetic Pathways and Enzymatic Mechanisms of Alkylresorcinol Formation
Proposed Polyketide Synthase (PKS) Mediated Biosynthesis for Alkylresorcinols
The formation of 5-alkylresorcinols is catalyzed by specialized Type III PKSs known as alkylresorcinol synthases (ARSs). nih.govtandfonline.comtandfonline.com The biosynthetic process begins with a starter molecule, typically a long-chain or very-long-chain fatty acyl-coenzyme A (CoA). nwafu.edu.cnresearchgate.net This starter unit undergoes a series of three sequential condensation reactions with malonyl-CoA as the extender unit. nih.govtandfonline.com
Each condensation step adds a two-carbon unit to the growing polyketide chain, resulting in the formation of a linear tetraketide intermediate that remains bound to the enzyme. nih.govtandfonline.com The final and crucial step is the cyclization of this intermediate to form the characteristic resorcinolic ring. This ring-folding process occurs through an intramolecular C-2 to C-7 aldol (B89426) condensation. tandfonline.comnwafu.edu.cn This mechanism is analogous to that used by stilbene (B7821643) synthase (STS) enzymes, distinguishing it from the Claisen condensation mechanism employed by chalcone (B49325) synthase (CHS) enzymes, which produce phloroglucinolic structures. nwafu.edu.cn Following cyclization, the aromatic ring is formed, yielding the final 5-alkylresorcinol product. nih.gov
Enzymatic Components and Mechanistic Elucidation of Alkylresorcinol Production
The key enzymes responsible for the biosynthesis of alkylresorcinols are the alkylresorcinol synthases (ARSs). nih.gov These enzymes belong to the Type III PKS family, which are relatively simple homodimeric ketosynthases. nih.govnih.gov ARSs have been identified and characterized from various sources, including the bacteria Azotobacter vinelandii and Streptomyces griseus, the fungus Neurospora crassa, and plants like rye (Secale cereale), sorghum (Sorghum bicolor), and rice (Oryza sativa). nih.govtandfonline.comnwafu.edu.cn The compound 5-(heptadec-12-enyl)resorcinol specifically has been reported in Oryza sativa. nih.gov
ARS enzymes exhibit a preference for medium- to long-chain fatty acyl-CoA starter units, which determines the length and saturation of the final product's alkyl side chain. tandfonline.comoup.com For instance, the ARS from rye (ScARS) was shown to accept a range of long-chain (C16-C20) and very-long-chain (C22-C32) acyl-CoA substrates. nwafu.edu.cn Studies on ARS1 and ARS2 from Sorghum bicolor showed they could utilize a variety of saturated acyl-CoAs from C6 to C20. oup.com
The catalytic cycle involves the formation of the tetraketide intermediate, which then undergoes the STS-type aldol cyclization to yield the resorcinol (B1680541) ring. tandfonline.comnwafu.edu.cn In some cases, ARS enzymes can also generate alkylpyrone side-products through an alternative cyclization mechanism involving intramolecular lactonization. nih.govtandfonline.com This typically occurs when the linear intermediate is released from the enzyme before the final ring-forming condensation. nih.gov
The table below summarizes key properties of characterized Alkylresorcinol Synthases (ARS).
Table 1: Characterized Alkylresorcinol Synthase (ARS) Enzymes| Enzyme/Locus ID | Organism | Substrate Preference (Starter Unit) | Product(s) | Reference |
|---|---|---|---|---|
| ScARS | Secale cereale (Rye) | Long-chain & very-long-chain saturated acyl-CoAs | Cuticular alkylresorcinols | nwafu.edu.cn |
| ARS1 / ARS2 | Sorghum bicolor (Sorghum) | C16:0-CoA, C18:1-CoA | Pentadecyl resorcinol, Sorgoleone precursor | researchgate.netoup.com |
| Os05g12180, etc. | Oryza sativa (Rice) | Medium- to long-chain fatty acyl-CoAs | Alkylresorcinols | tandfonline.comtandfonline.com |
| ArsB | Azotobacter vinelandii | C9-C21 fatty acyl-CoAs | Alkylresorcinols | nwafu.edu.cnnih.gov |
| ORAS | Neurospora crassa | Fatty acyl-CoAs | Alkylresorcinols, Alkylpyrones | researchgate.net |
Genetic Determinants and Regulatory Aspects of Biosynthetic Gene Clusters
The genes encoding the enzymes for alkylresorcinol biosynthesis are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). mdpi.com This co-location facilitates the coordinated regulation of the entire pathway. mdpi.com
In the bacterium Azotobacter vinelandii, the enzymes for alkylresorcinol synthesis are encoded by the arsABCD operon. nih.gov This cluster is specifically expressed during the bacterium's encystment process. nih.gov In plants like rice, analyses of the genome have revealed clusters of potential ARS genes. For example, a region on chromosome 5 of rice contains several linked ARS-like genes, including one previously confirmed to encode a functional ARS enzyme. tandfonline.com Similar BGCs containing a Type III PKS have been identified in various other bacteria and fungi. rsc.orgnih.gov
The regulation of these BGCs is complex and involves multiple layers of control. In A. vinelandii, the expression of the arsABCD operon is under the positive control of ArpR, a transcriptional regulator of the LysR-type family. nih.gov The transcription of the arpR gene itself is dependent on the stationary-phase sigma factor RpoS, which is a key regulator for the encystment process. nih.gov The activity of ArpR is further modulated by the presence of acetoacetyl-CoA, which acts as a coinducer, linking the synthesis of alkylresorcinols to the metabolic state of the cell. semanticscholar.org
Further regulatory complexity is provided by other systems. The GacS/GacA two-component system and the RsmA/RsmZ post-transcriptional regulatory system, which control other aspects of cyst formation, also influence alkylresorcinol synthesis by controlling the expression of ArpR. semanticscholar.org Additionally, the nitrogen-related phosphotransferase system (PTSNtr) has been shown to regulate ARs synthesis by affecting the RpoS-dependent transcription of the arpR gene. plos.org
The table below outlines the regulatory components controlling alkylresorcinol synthesis in Azotobacter vinelandii.
Table 2: Regulatory Factors in Azotobacter vinelandii Alkylresorcinol Biosynthesis| Regulatory Factor | Type | Function | Target Gene/Process | Reference |
|---|---|---|---|---|
| RpoS | Sigma Factor | Initiates transcription of arpR | arpR | nih.gov |
| ArpR | LysR-Type Transcriptional Regulator | Activates transcription of the arsABCD operon | arsABCD | nih.govplos.org |
| Acetoacetyl-CoA | Metabolite | Coinducer for ArpR | ArpR activity | semanticscholar.org |
| GacS/GacA System | Two-Component System | Controls expression of the Rsm system | RsmZ/Y small RNAs | semanticscholar.org |
| RsmA/RsmZ System | Post-transcriptional Regulation | Regulates translation/stability of arpR mRNA | arpR | semanticscholar.org |
| EIIANtr (unphosphorylated) | PTSNtr Protein | Negatively affects RpoS-dependent activation | arpR transcription | plos.org |
Isolation, Purification, and Advanced Structural Elucidation of 5 Heptadec 12 Enyl Resorcinol
Extraction and Chromatographic Separation Techniques
The initial step in obtaining 5-(heptadec-12-enyl)resorcinol from its natural sources, such as members of the Anacardiaceae and Myrsinaceae families, involves extraction and subsequent separation from a complex mixture of other plant metabolites. scirp.orgscirp.orgnus.edu.sg
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a pivotal strategy employed to isolate bioactive compounds, including 5-alkenylresorcinols. This method systematically partitions the initial crude extract into various fractions based on their chemical properties. Each fraction is then tested for a specific biological activity, and the most active fractions are subjected to further separation.
For instance, in the search for platelet-activating factor (PAF) antagonists from Ardisia elliptica, a methanol (B129727) extract of the leaves was sequentially fractionated using solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. tandfonline.comresearchgate.net The inhibitory effects of each fraction on PAF receptor binding were assessed, revealing that the ethyl acetate fraction possessed significant activity. tandfonline.comresearchgate.net This active fraction was then subjected to further chromatographic purification, leading to the isolation of specific alkenylresorcinols. tandfonline.comresearchgate.net This targeted approach ensures that the purification process is focused on the compounds responsible for the desired biological effect.
Similarly, bioassay-directed extraction of mango peels has been used to isolate anti-inflammatory resorcinols. researchgate.net This process involves tracking the cyclooxygenase (COX)-1 and COX-2 inhibitory activity of fractions to guide the purification of the active constituents. researchgate.net
Countercurrent Chromatography for Alkylresorcinol Enrichment
Countercurrent chromatography (CCC) is a highly effective liquid-liquid partition chromatography technique for the separation and purification of natural products like alkylresorcinols. nih.govresearchgate.net CCC avoids the use of solid stationary phases, which can irreversibly adsorb amphiphilic molecules like this compound, leading to higher recovery and purity of the target compounds. nih.govresearchgate.net
In the isolation of saturated alkylresorcinols from rye grains, a crude extract was first subjected to preparative transesterification and hydrogenation. nih.govresearchgate.net Subsequently, CCC was employed using a biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water, to separate the alkylresorcinol homologues with high purity (>99%). nih.govresearchgate.net This technique allows for the enrichment and isolation of specific alkylresorcinols from a complex starting material, providing pure standards for further analysis and bioassays. nih.govresearchgate.net
Advanced Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation
Once a purified sample of this compound is obtained, its precise chemical structure is determined using a combination of advanced spectroscopic and mass spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC) for Positional Isomerism and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
For 5-alkenylresorcinols, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons of the resorcinol (B1680541) ring around δ 6.1–6.2 ppm. The aliphatic chain protons appear in the region of δ 0.8–2.4 ppm. The ¹³C NMR spectrum provides the number of non-equivalent carbons and their types (e.g., aromatic, olefinic, aliphatic).
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. scirp.org
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the alkenyl side chain to the resorcinol ring. scirp.orgresearchgate.net For example, HMBC correlations between the benzylic protons of the side chain (H-1') and the aromatic carbons (C-4, C-5, C-6) unambiguously establish the attachment point. researchgate.net
The stereochemistry of the double bond (cis or Z configuration) can often be determined from the chemical shifts of the allylic carbons in the ¹³C NMR spectrum. For many (Z)-alkenylresorcinols, these allylic carbons appear at a characteristic chemical shift. tandfonline.com
Table 1: Representative NMR Spectroscopic Data for a 5-alkenylresorcinol (Note: The following data is a generalized representation based on published spectra for similar compounds and may not correspond exactly to this compound.)
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
| 2 | 6.20 (t) | 100.4 | C-1, C-3, C-4, C-6 |
| 4, 6 | 6.27 (d) | 108.3 | C-2, C-5 |
| 1' | 2.51 (t) | 36.1 | C-2', C-3', C-4, C-5, C-6 |
| 12' | 5.38 (m) | ~130 | C-11', C-14' |
| 13' | 5.38 (m) | ~130 | C-11', C-14' |
| 17' | 0.91 (t) | 14.4 | C-15', C-16' |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. scirp.org For this compound (C₂₃H₃₈O₂), HR-ESI-MS in negative ion mode would show an [M-H]⁻ ion, while the positive ion mode would show an [M+H]⁺ or [M+Na]⁺ adduct. scirp.orguni.lu The high mass accuracy of this technique allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.
Table 2: Predicted HR-ESI-MS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 347.29445 |
| [M+Na]⁺ | 369.27639 |
| [M-H]⁻ | 345.27989 |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques (e.g., Dimethyl Disulfide Derivatives) for Double Bond Position
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like alkylresorcinols, derivatization is necessary to increase their volatility and thermal stability. A common method is silylation, which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net
While GC-MS of the silylated derivative can provide information on the length of the alkyl chain and the degree of unsaturation, determining the exact position of the double bond in an alkenylresorcinol can be challenging due to ion migration. To overcome this, derivatization with dimethyl disulfide (DMDS) is employed. researchgate.net The DMDS adducts are formed at the site of the double bond, and their subsequent fragmentation in the mass spectrometer produces characteristic ions that reveal the original position of the double bond. researchgate.net The mass spectra of these DMDS adducts show specific fragment ions that are diagnostic for the location of the double bond along the alkyl chain. researchgate.nettandfonline.com
Chemical Synthesis and Derivatization Strategies for 5 Heptadec 12 Enyl Resorcinol and Analogs
Total Synthesis Approaches (e.g., Modified Wittig Reaction, Microwave-Assisted Synthesis)
A significant advancement in the synthesis of long-chain 5-n-alkylresorcinols, including alkenyl variants, has been the development of a modified Wittig reaction. beilstein-journals.orgresearchgate.netnih.gov This approach provides an efficient means to form the carbon-carbon bond between the aromatic ring and the alkyl or alkenyl side chain. acs.orgresearchgate.net
One strategy involves the reaction of a semi-stabilized ylid with an appropriate alkanal. beilstein-journals.orgresearchgate.net For instance, the synthesis can be initiated from a phosphonium (B103445) salt and an alkanal in an aqueous medium, often facilitated by microwave irradiation. beilstein-journals.orgresearchgate.netnih.gov Microwave-assisted synthesis has proven to be a powerful tool, dramatically reducing reaction times from hours to minutes and often increasing yields compared to conventional heating methods. beilstein-journals.orgresearchgate.netresearchgate.netscielo.br This technique is advantageous as it can be performed in water, even if the reactants are not fully soluble, and does not necessitate the use of dry solvents or an inert atmosphere. beilstein-journals.orgresearchgate.netnih.gov
An alternative route within the Wittig methodology starts with non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde. beilstein-journals.orgresearchgate.net This is particularly useful when the required alkanal starting material is not commercially available. beilstein-journals.org The resulting 5-(1-alkenyl)resorcinol precursors can then be readily converted to the desired final products. beilstein-journals.orgresearchgate.net
The general synthetic scheme can be summarized as follows:
Ylid Formation: A phosphonium salt is treated with a base to generate the corresponding ylid.
Wittig Reaction: The ylid reacts with an aldehyde or ketone to form an alkene.
Deprotection/Reduction: Subsequent chemical modifications, such as the removal of protecting groups (e.g., methoxy (B1213986) groups on the resorcinol (B1680541) ring using BBr₃) or hydrogenation of the double bond (if the saturated analog is desired), yield the final alkylresorcinol. beilstein-journals.org
The table below illustrates the efficiency of microwave-assisted Wittig reactions in the synthesis of alkylresorcinol precursors.
| Entry | Phosphonium Salt | Aldehyde | Conditions | Product | Yield (%) |
| 1 | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | Heptanal | MW, H₂O/K₂CO₃, 9 bar | 1-(3,5-Dimethoxyphenyl)oct-1-ene | 75 |
| 2 | (3,5-Dimethoxybenzyl)triphenylphosphonium bromide | Nonanal | MW, H₂O/K₂CO₃, 9 bar | 1-(3,5-Dimethoxyphenyl)dec-1-ene | 80 |
| 3 | Hexadecyltriphenylphosphonium bromide | 3,5-Dimethoxybenzaldehyde | MW, DMSO/H₂O, 150W | 1-(3,5-Dimethoxyphenyl)heptadec-1-ene | 81 |
Exploration of Alternative Synthetic Methodologies (e.g., Friedel-Crafts Alkylation, Cross-Coupling Reactions)
While the Wittig reaction is a prominent method, other classical and modern synthetic techniques have been explored for the synthesis of alkylresorcinols.
Friedel-Crafts Alkylation: This is a fundamental reaction in organic chemistry for forming aryl-alkyl C-C bonds. researchgate.net The reaction typically involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). tandfonline.comgoogle.com For the synthesis of 5-(heptadec-12-enyl)resorcinol, this would involve reacting the resorcinol core with a heptadec-12-enyl halide. However, challenges with this method include controlling regioselectivity, as the hydroxyl groups of resorcinol can direct substitution to multiple positions, and the potential for O-alkylation, which necessitates the use of protecting groups for the hydroxyl moieties. Furthermore, the acidic conditions can risk isomerization or degradation of the Z-alkene side chain. More recent developments have explored the use of solid acid catalysts like sulfated zirconia, which can offer improved performance at lower temperatures. rsc.org
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile methods for C-C bond formation and have become indispensable in organic synthesis. taylorandfrancis.comlibretexts.orgorganic-chemistry.org
Heck Coupling: This reaction can couple a resorcinol derivative with a Z-heptadec-8-enyl halide using a palladium catalyst. It is known for its high stereoretention and tolerance for electron-rich aromatic compounds.
Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of an organoboron compound with a halide. taylorandfrancis.com For the synthesis of the target molecule, resorcinol would first need to be functionalized with a boronic ester group before coupling with the alkenyl halide.
Negishi Coupling: This reaction utilizes an organozinc nucleophile, which would be coupled with a vinyl halide in the presence of a palladium catalyst. libretexts.org
These cross-coupling reactions generally proceed under milder conditions than Friedel-Crafts alkylation and offer better control over stereochemistry. libretexts.orgresearchgate.net
The table below compares these alternative synthetic methodologies.
| Method | Reagents | Advantages | Challenges |
| Friedel-Crafts Alkylation | Resorcinol, Alkenyl Halide, Lewis Acid | Direct C-C bond formation | O-alkylation, Lack of regioselectivity, Harsh conditions may affect alkene stereochemistry |
| Heck Coupling | Resorcinol, Alkenyl Halide, Pd catalyst | High stereoretention, Tolerates electron-rich aromatics | Catalyst sensitivity, Potential for side reactions |
| Suzuki-Miyaura Coupling | Resorcinol Boronic Ester, Alkenyl Halide, Pd catalyst | Mild conditions, High functional group tolerance taylorandfrancis.com | Requires pre-functionalization of resorcinol |
Preparation of Functionally Modified Alkylresorcinol Derivatives for Research Applications (e.g., Hapten Synthesis)
For applications such as the development of immunochemical detection techniques, it is necessary to synthesize functionally modified derivatives of this compound, particularly haptens. beilstein-journals.orgresearchgate.net A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. nih.govnih.govsemanticscholar.org
The synthesis of alkylresorcinol haptens often involves introducing a linker arm with a terminal functional group, such as a carboxylic acid, which can then be coupled to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). beilstein-journals.orgnih.gov The synthetic strategies for the core molecule can be adapted for this purpose. For example, the Wittig reaction can be employed using starting materials that already contain the necessary functional group and linker. beilstein-journals.orgresearchgate.net
The development of antibodies specific to these haptens is crucial for creating sensitive and selective immunoassays, such as an enzyme-linked immunosorbent assay (ELISA), for the detection and quantification of alkylresorcinols in various samples. beilstein-journals.orgnih.gov This is particularly relevant for their potential use as biomarkers. beilstein-journals.orgresearchgate.net
Stereoselective Synthesis Challenges of Alkenyl Chains
A key challenge in the synthesis of this compound is the stereoselective construction of the cis (or Z) double bond in the alkenyl side chain. nih.govnih.gov The specific geometry of this double bond is a defining structural feature and can be crucial for its biological activity.
Many synthetic methods, particularly those involving harsh conditions, can lead to a mixture of cis and trans isomers, which are often difficult to separate. Therefore, reactions that preserve or selectively form the desired stereoisomer are highly valuable.
Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylid and the reaction conditions. Stabilized ylids generally favor the formation of E (trans) alkenes, while non-stabilized ylids tend to give Z (cis) alkenes. By carefully selecting the appropriate phosphonium salt and reaction conditions, the stereochemistry of the double bond can be controlled to some extent. beilstein-journals.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are often highly stereospecific, meaning that the stereochemistry of the starting alkenyl halide or boronate is retained in the product. researchgate.netnih.gov This makes them particularly suitable for the synthesis of stereochemically pure alkenylresorcinols, provided a stereochemically pure starting material for the side chain is available.
Alkyne Reduction: Another common strategy is the partial reduction of an alkyne to a cis-alkene. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic method for this transformation.
The synthesis of stereodefined alkenyl organometallics, such as alkenylboron reagents, is an active area of research to provide access to pure cis-alkenyl building blocks for use in cross-coupling reactions. nih.gov
Analytical Methodologies for Quantitative and Qualitative Analysis of Alkylresorcinols in Research Matrices
High-Performance Liquid Chromatography (HPLC) Platforms
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkylresorcinols. However, traditional HPLC methods have sometimes shown insufficient resolution for the precise quantification of the complex mixture of alkyl- and alkenylresorcinols, such as those found in rye. acs.orgnih.gov To address this, more advanced platforms have been developed.
Ultrahigh-Pressure Liquid Chromatography (UPLC) offers significantly improved resolution and speed compared to conventional HPLC, enabling better separation of various AR homologues, including minor unsaturated ones like 5-(Heptadec-12-enyl)resorcinol. acs.orgnih.gov The effectiveness of a UPLC system is greatly enhanced by the choice of detector.
Fluorescence Detection (FD): FD is a highly sensitive and selective method for detecting alkylresorcinols. acs.org Optimal excitation and emission wavelengths for ARs have been determined to be 276 nm and 306 nm, respectively. acs.org This detection method provides low limits of detection (LOD) and quantitation (LOQ), making it suitable for analyzing samples with low AR concentrations. acs.org
Ultraviolet (UV) Detection: While commonly used, UV detection is generally less sensitive than fluorescence or electrochemical detection for alkylresorcinols. acs.orgnih.gov Studies have shown that UV detection can lead to an overestimation of alkylresorcinol concentrations due to interference from other co-eluting compounds. nih.govacs.org
CoulArray Electrochemical Detection (CAED): This technique has proven to be the most sensitive among the three for AR analysis. acs.org It offers the lowest limits of detection and quantitation. acs.orgnih.gov A rapid HPLC method using CoulArray detection was developed for the sensitive analysis of ARs in cereals, with an analytical run time of 14 minutes. nih.gov This high-throughput capability is vital for large-scale validation studies on ARs as biomarkers. nih.gov
| Detector | Limit of Detection (LOD) (injected) | Limit of Quantitation (LOQ) (injected) | Key Findings |
|---|---|---|---|
| Fluorescence Detection (FD) | 20 pg | 50 pg | High sensitivity and suitable for detecting ARs without the interferences seen in UV detection. |
| CoulArray Electrochemical Detection (CAED) | 2 pg | 5 pg | The most sensitive method, providing the lowest detection and quantitation limits. |
| Ultraviolet (UV) Detection (at 276 nm) | 500 pg | 1250 pg | Generally results in overestimation of AR concentrations. |
Mass Spectrometry (MS) Applications in Complex Biological Matrices
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC), is a powerful tool for the structural elucidation and quantification of alkylresorcinols and their metabolites in complex biological samples such as plasma, urine, and adipose tissue. nih.govslu.senih.gov
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for analyzing AR homologues in wheat flour, where the extract was purified by solid phase extraction (SPE) before analysis in negative ion scanning mode. spkx.net.cn Similarly, high-throughput GC-MS methods have been developed for quantifying ARs and their metabolites in plasma, adipose tissue, and urine. slu.senih.gov These methods involve extraction, purification on solid-phase extraction cartridges, and derivatization before GC-MS analysis. slu.senih.gov
Tandem Mass Spectrometry (MS/MS) is particularly valuable for metabolite profiling, allowing for the identification and quantification of AR metabolites. The primary metabolites of alkylresorcinols, 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), can be analyzed in urine and plasma to assess whole-grain intake. acs.orgslu.se
A non-targeted LC-MS metabolite profiling approach has been used to discover urinary biomarkers of whole-grain rye intake. nih.gov This study confirmed the specificity of alkylresorcinol metabolites as biomarkers and identified other potential biomarker compounds. nih.gov UPLC-PDA-ESI-MS/MS has been used to identify and quantify nine different AR derivatives in winter wheat cultivars, including both saturated and unsaturated forms. rothamsted.ac.ukresearchgate.net
Gas Chromatography (GC) Method Development and Optimization
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a well-established technique for the analysis of volatile and semi-volatile compounds like alkylresorcinols. asiapharmaceutics.info For GC analysis, ARs usually require a derivatization step, such as silanization, to increase their volatility and thermal stability. spkx.net.cn
Validated GC-MS methods have been developed for the quantitative determination of various AR homologues in human plasma. nih.gov These methods involve sample incubation, extraction, and chromatographic purification prior to analysis. nih.gov A rapid GC-MS method for quantifying ARs in human plasma was developed that could analyze 30 to 50 samples in a single day, making it suitable for large-scale epidemiological studies. nih.gov This method utilized Oasis MAX solid-phase extraction cartridges for sample cleanup and could be used with a small plasma volume. nih.gov The development of high-throughput GC-MS methods for quantifying ARs and their metabolites in plasma, adipose tissue, and urine has been a significant advancement, allowing for short run times of 10-12 minutes. slu.senih.gov
| Parameter | Finding | Source |
|---|---|---|
| Sample Pretreatment | Incubation, diethyl ether extraction, chromatographic purification. | nih.gov |
| Derivatization | Silanization before GC-MS analysis. | spkx.net.cn |
| Internal Standard | Alkylresorcinol C20:0 is commonly used. | nih.gov |
| Linearity Range | Linear over a range of 4.1-660 pg per injection. | nih.gov |
| Recovery | Average total AR recovery of 92±12%. | nih.gov |
| Throughput | Rapid methods allow for the analysis of 30-50 samples per day. | nih.gov |
Method Validation for Accuracy, Precision, and Sensitivity in Research Samples
The validation of analytical methods is critical to ensure that the results are reliable, reproducible, and accurate. globalresearchonline.net Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). elementlabsolutions.comeuropa.eu
For alkylresorcinol analysis, methods are validated to meet specific criteria. For instance, a GC-MS method for ARs in plasma demonstrated linearity over a range of 4.1-660 pg per injection and a mean recovery of 112±10.8%. nih.gov Another rapid GC-MS method showed within- and between-day precision values (expressed as coefficients of variation) of 7% and 10%, respectively. nih.gov A high-throughput GC-MS method for ARs and their metabolites in various biological matrices showed good selectivity, sensitivity, linearity, precision (<15% within and between batches), and adequate recovery (75-108%). slu.senih.gov The accuracy of an LC-MS/MS method for AR metabolites was compensated for by using matrix-matched calibration due to observed low apparent recoveries. acs.org
Ecological and Inter Species Biological Roles of 5 Heptadec 12 Enyl Resorcinol
Role in Plant Defense Mechanisms and Fungal Resistance
5-(Heptadec-12-enyl)resorcinol, a member of the alkylresorcinol class of phenolic lipids, plays a significant role in the defense mechanisms of certain plants, particularly in their resistance to fungal pathogens. These compounds are naturally occurring and have been identified as key components in the pre-formed and induced defense systems of various plant species.
Antifungal Properties in Specific Host-Pathogen Systems
The antifungal activity of this compound is particularly well-documented in mango (Mangifera indica). Research has shown that this compound is a major contributor to the resistance of mango fruits to fungal infections by pathogens such as Alternaria alternata and Colletotrichum gloeosporioides, the causative agent of anthracnose. nih.gov The concentration of this compound in the peel of mango fruits has been directly correlated with the level of resistance to these fungal diseases. nih.gov
Studies on different mango cultivars have revealed that those more resistant to anthracnose tend to have higher concentrations of 5-(12-cis-heptadecenyl)resorcinol in the peel of unripe fruit. mdpi.com This suggests that the compound acts as a pre-formed chemical barrier, inhibiting the growth and penetration of fungal pathogens. The presence of these antifungal resorcinols in the fruit's peel is considered a crucial factor in the natural disease resistance of mangoes. nih.gov
The mechanism of this antifungal action is believed to involve the disruption of fungal cell membranes. The amphiphilic nature of this compound, with its hydrophilic resorcinol (B1680541) head and lipophilic alkyl chain, allows it to insert into and destabilize the fungal membrane, leading to increased permeability and ultimately cell death. nih.gov
Antifungal Activity of Resorcinol Derivatives in Mango Cultivars
| Cultivar | Resistance to Anthracnose (C. gloeosporioides) | Key Antifungal Compound(s) |
|---|---|---|
| 'Gira' | High | 5-(12-cis-heptadecenyl)resorcinol, Gallotannins |
| 'Karutha Colomban' | High | 5-(12-cis-heptadecenyl)resorcinol, Gallotannins |
| 'Willard' | Low | Lower levels of resorcinols and gallotannins |
Modulation of Physiological and Biochemical Attributes in Plants by Resorcinol Derivatives
While specific studies on the modulation of plant physiology by this compound are limited, research on resorcinol and its derivatives provides insights into their potential roles. Foliar application of resorcinol on tomato plants (Lycopersicon esculentum Mill.) has been shown to significantly enhance various growth attributes. nih.gov
At a concentration of 0.1 μM/L, resorcinol supplementation led to increased shoot and root length, as well as greater fresh and dry weights compared to control plants. nih.gov Furthermore, this treatment amplified chlorophyll (B73375) content, the levels of growth-related metabolites, and the activity of antioxidant enzymes, all of which contribute to more robust plant development. nih.gov Specifically, resorcinol application enhanced the accumulation of total proteins, phenols, proline, lipids, and soluble sugars. nih.gov It also boosted the synthesis of key phytohormones such as indole-3-acetic acid (IAA), gibberellic acid (GA), and salicylic (B10762653) acid (SA). acs.org These findings suggest that resorcinol derivatives, likely including this compound, can act as biostimulants, positively influencing plant growth and development by modulating key physiological and biochemical pathways.
Interaction with Microbial Communities and Metabolic Alterations (e.g., Gut Microbiota)
Direct research on the interaction of this compound with microbial communities, including gut microbiota, is scarce. However, studies on the broader class of alkylresorcinols (ARs) indicate that these compounds can modulate the metabolic activity of the gut microbiota. mdpi.comnih.gov ARs are known to be synthesized by various bacteria and can be introduced to the human gut through the diet, primarily from whole grains. mdpi.com
Once in the gut, ARs can be metabolized by the intestinal microbiota. slu.se The metabolic pathway of ARs involves their degradation into smaller phenolic compounds like 3,5-dihydroxybenzoic acid (DHBA) and 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA). slu.se Recent studies have also identified other metabolites, suggesting a more complex interaction than previously understood. slu.se
Furthermore, there is evidence that ARs can influence the composition and metabolic function of the gut microbiota. For instance, supplementation with 5-n-pentylresorcinol (olivetol) has been shown to alter the levels of other ARs in the stool of mice and cause significant changes in the predicted metabolic activity of the intestinal microbiota. nih.gov This suggests that ARs could act as signaling molecules, potentially influencing quorum sensing and thereby altering the gut microbiota composition and the host's metabolism. mdpi.comdntb.gov.ua Some studies on other alkylresorcinols, like 5-pentadecylresorcinol, have shown they can increase the abundance of beneficial bacteria such as Akkermansia muciniphila and Bifidobacterium pseudolongum in the gut. omet-endojournals.ru While these findings are for related compounds, they suggest a potential for this compound to have similar modulatory effects on microbial communities.
Subcellular and Molecular Target Identification in Non-Human Organisms (e.g., Enzyme Inhibition)
The primary subcellular target of this compound in fungal organisms is the cell membrane. nih.gov Its amphiphilic structure is key to its antifungal activity, allowing it to integrate into the lipid bilayer of the fungal cell membrane. ontosight.ai This integration disrupts the membrane's structural integrity, leading to increased permeability and leakage of cellular contents, which is ultimately lethal to the fungus. nih.gov
At the molecular level, while specific enzyme inhibition by this compound is not extensively detailed, research on similar resorcinolic lipids points towards the inhibition of various enzymes. For example, other resorcinol derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes. researchgate.net The long alkenyl chain of this compound suggests potential interactions with enzymes involved in lipid metabolism. ontosight.ai The mechanism of action for some resorcinolic lipids involves interference with cellular redox balance and mitochondrial function, leading to oxidative stress and apoptosis-like cell death in target organisms.
Structure-Activity Relationship (SAR) Studies for Defined Biological Effects (e.g., Enzyme Inhibitory Activity, Receptor Binding Affinities)
Structure-activity relationship (SAR) studies on alkylresorcinols have provided valuable insights into the features that govern their biological effects. For antifungal activity, both the resorcinol head group and the alkyl chain are crucial. The dihydroxy-phenolic structure of the resorcinol moiety is essential for the antifungal action.
The length and saturation of the alkyl chain significantly influence the potency of the antifungal effect. While specific SAR studies on this compound are limited, research on a range of alkylresorcinols has shown that the length of the alkyl chain can impact the degree of membrane disruption. nih.gov
In the context of enzyme inhibition, studies on related resorcinol derivatives have demonstrated clear SARs. For instance, in the inhibition of cyclooxygenase (COX) enzymes by compounds isolated from mango peel, the degree of unsaturation in the alkyl chain was found to be a key determinant of inhibitory activity. researchgate.net In contrast, the length of the alkyl chain had a less significant influence on COX inhibition. researchgate.net This highlights that for different biological activities, different structural features of the alkylresorcinol molecule may be of primary importance.
Structure-Activity Relationship of Resorcinol Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | Key Structural Feature for Activity | Reference |
|---|---|---|---|
| 5-(11'Z-heptadecenyl)-resorcinol | COX-1, COX-2 | Degree of unsaturation in the alkyl chain | researchgate.net |
| 5-(8'Z,11'Z-heptadecadienyl)-resorcinol | COX-1, COX-2 | Degree of unsaturation in the alkyl chain | researchgate.net |
Applications of 5 Heptadec 12 Enyl Resorcinol in Research and As Analytical Biomarkers
Use as Biomarkers for Dietary Intake of Whole Grain Cereals in Research Settings
Alkylresorcinols, including 5-(heptadec-12-enyl)resorcinol, are predominantly found in the outer layers of wheat, rye, and barley. cerealsgrains.org This specific localization makes them excellent biomarkers for the consumption of whole-grain products derived from these cereals, as refined flours, which lack the bran layer, contain only trace amounts of ARs. cerealsgrains.orgcambridge.org The use of ARs as biomarkers offers a more objective measure of whole-grain intake compared to self-reported dietary data, which can be prone to inaccuracies. cerealsgrains.orguri.edu
In research settings, plasma concentrations of ARs have been shown to correlate well with the reported intake of whole-grain wheat and rye. nih.gov For instance, a randomized crossover study observed significantly higher plasma AR concentrations in participants consuming a whole-grain diet compared to a refined-grain diet. nih.gov These findings suggest that plasma AR levels can effectively reflect the habitual consumption of whole-grain wheat and rye. nih.govnih.gov
The composition of AR homologues in plasma can also provide insights into the type of whole grain consumed. cambridge.org The ratio of different ARs, such as the C17:0 to C21:0 ratio, can help distinguish between the intake of whole-grain wheat and rye. cambridge.org This is particularly useful in epidemiological studies across different populations with varying dietary patterns. cambridge.org
Interactive Table: Summary of Studies on Alkylresorcinols as Dietary Biomarkers.
| Study Type | Population | Sample Matrix | Key Findings |
|---|---|---|---|
| Randomized Crossover Study | 22 women and 8 men | Plasma | Plasma AR concentrations were significantly higher after a whole-grain diet compared to a refined-grain diet and correlated with self-reported AR intake. nih.gov |
| Ancillary Study | 122 first-year college students | Plasma | Plasma AR concentration was significantly positively correlated with whole-grain intake. uri.edu |
| Cross-sectional Study (EPIC cohort) | European adults | Plasma | ARs are considered valid biomarkers of whole-grain wheat and rye intake; the ratio of C17:0/C21:0 can indicate the dietary source (wheat vs. rye). cambridge.org |
Investigating Cellular Interactions and Modulatory Activities (in vitro)
The amphiphilic nature of this compound, with its hydrophilic resorcinol (B1680541) ring and a long lipophilic alkyl chain, facilitates its interaction with cellular structures, particularly biological membranes. wikipedia.orgnih.gov In vitro studies have demonstrated that ARs can be incorporated into cell membranes, potentially altering their properties and functions. cambridge.org This interaction is a key aspect of their biological activity.
Research has shown that ARs can exhibit a range of modulatory effects at the cellular level. Numerous in vitro studies have reported the cytotoxic properties of high concentrations of ARs against various cancer cell lines, including colon, breast, lung, and prostate cancer cells. nih.gov The mechanisms underlying these effects are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of oxidative stress. mdpi.com For example, one study found that ARs from wheat bran inhibited the growth of human colon cancer cells. researchgate.net Another study investigating the effects of ARs on colorectal cancer cells found that they could inhibit cell proliferation by activating the HCLS1 gene and suppressing the TLR4/MYD88/NF-κB signaling pathway. nih.gov
Furthermore, some ARs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in the inflammatory response. nih.govresearchgate.net The degree of unsaturation in the alkyl chain appears to play a significant role in this inhibitory activity. nih.gov
Interactive Table: In Vitro Studies of Alkylresorcinols.
| Cell Line/Model System | Alkylresorcinol(s) Tested | Observed Biological Effect |
|---|---|---|
| Human Colon Cancer Cells | Alkylresorcinols from wheat bran | Inhibition of cell growth. researchgate.net |
| PC-3 Prostate Cancer Cells | Alkylresorcinol-rich extracts | Selective cytotoxicity, induction of apoptosis, inhibition of cell proliferation. mdpi.com |
| HCT116 and SW620 Colorectal Cancer Cells | 5-alkylresorcinols (15 μmol/L) | Increased HCLS1 expression and inhibition of TLR4/MYD88/NF-κB signaling, leading to inhibition of cell proliferation. nih.gov |
| Human Cancer Cell Line | 5-(Z-heptadec-8-enyl) resorcinol | Cytotoxic activity. science.gov |
Employing Alkylresorcinols as Chemical Probes for Biological Pathway Elucidation
The distinct chemical structure and biological activities of alkylresorcinols, including this compound, make them valuable as chemical probes to explore and understand various biological pathways. ontosight.ai Their ability to interact with and be incorporated into cellular membranes allows researchers to study membrane-dependent processes. nih.govcambridge.org
By observing the cellular responses to AR treatment, scientists can infer the roles of specific pathways. For example, the finding that ARs can modulate sirtuin-dependent pathways to prevent triglyceride accumulation in 3T3-L1 cells provides a tool to investigate the mechanisms of lipid metabolism. nih.gov Similarly, the discovery that 5-heptadecylresorcinol (B122077) (a saturated analogue) protects against atherosclerosis in mice by modulating SIRT3 signaling highlights its potential use in studying cardiovascular disease pathways. nih.gov
The structural diversity within the alkylresorcinol family, with varying chain lengths and degrees of unsaturation, offers a unique advantage. wikipedia.org Researchers can use different AR homologues to investigate structure-activity relationships, which can help in identifying the specific molecular features responsible for a particular biological effect. nih.gov This approach is crucial for elucidating the precise mechanisms of action and identifying potential molecular targets within a biological pathway. The use of ARs to inhibit specific enzymes, such as cyclooxygenases, also positions them as useful tools for studying inflammation and related signaling cascades. nih.gov
Future Directions in 5 Heptadec 12 Enyl Resorcinol Research
Elucidating Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of 5-(heptadec-12-enyl)resorcinol and other alkylresorcinols (ARs) is a complex process primarily orchestrated by type III polyketide synthases (PKSs). nih.govresearchgate.net These enzymes catalyze the condensation of a fatty acyl-coenzyme A (CoA) starter unit with several malonyl-CoA extender units to form the characteristic resorcinolic ring with its attached alkyl chain. nih.govresearchgate.net While the general pathway is understood and specific alkylresorcinol synthases (ARS) have been characterized in some plants and bacteria, the precise genetic and enzymatic machinery responsible for producing this compound remains largely uncharacterized. researchgate.netresearchgate.netmdpi.com
A significant challenge and a major direction for future research is the exploration of "orphan" biosynthetic gene clusters (BGCs). nih.gov Genomic sequencing has revealed numerous PKS gene clusters in various organisms for which the corresponding chemical product has not been identified. researchgate.net Future work will involve mining the genomes of organisms known to produce this compound, such as mango (Mangifera indica) and rice (Oryza sativa), to pinpoint candidate PKS genes. researchgate.netnih.gov A particularly promising strategy is the use of heterologous expression, where candidate gene clusters are transferred into a well-characterized host organism to activate gene expression and identify the resulting small molecule. mdpi.com This approach will be critical not only for identifying the specific ARS but also for discovering the ancillary enzymes responsible for creating the unsaturated bond at the C-12 position of the heptadecenyl chain.
| Methodology | Description | Anticipated Outcome for this compound |
|---|---|---|
| Genome Mining | Computational screening of genomic and metagenomic data to identify potential Type III PKS gene clusters. | Identification of candidate genes in rice, mango, or associated microbes responsible for synthesis. |
| Heterologous Expression | Cloning a candidate gene cluster into a foreign host to induce production of the natural product. mdpi.com | Definitive linking of a specific gene cluster to the production of this compound. |
| Transcriptomics | Analyzing gene expression (RNA) under conditions where the compound is produced to find upregulated biosynthetic genes. | Correlation of gene expression profiles with compound accumulation to identify relevant enzymes. |
| Enzyme Assays | In vitro testing of purified, candidate PKS enzymes with various fatty acyl-CoA precursors. | Confirmation of enzyme function and substrate specificity for the heptadecenyl chain. |
Advanced Methodologies for Stereochemical Determination and Isomer Separation
The chemical name 5-[(Z)-heptadec-12-enyl]benzene-1,3-diol specifies a particular geometric isomer (Z, or cis) around the double bond. nih.gov The stereochemistry of such molecules is critical, as it often dictates biological function. For instance, the degree of unsaturation in the alkyl side chain of related resorcinols has been shown to be a key determinant of their potent inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Therefore, the ability to separate and definitively identify different isomers is paramount.
Current methods for separating ARs largely rely on chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govnih.gov For separating enantiomers, which may exist if the molecule has a chiral center, HPLC using chiral stationary phases (CSPs) is the gold standard. nih.govchromatographyonline.com However, the separation of positional and geometric isomers of long-chain unsaturated lipids can remain a significant challenge.
Future research must focus on developing more sophisticated and efficient separation technologies. This includes the design of novel CSPs with greater selectivity for the subtle structural differences between isomers of this compound. Advanced techniques such as ultrahigh-performance liquid chromatography (UHPLC), which offers higher resolution and speed, and supercritical fluid chromatography (SFC), known for its effectiveness in separating lipids, are promising avenues for both analytical and preparative-scale purification. nih.govresearchgate.net Coupling these high-resolution separation techniques with advanced structural elucidation tools, like multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, will be essential for the unambiguous assignment of stereochemistry. researchgate.net
| Technique | Application | Future Advancement |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers and enantiomers (with CSPs). chromatographyonline.commdpi.com | Development of novel chiral stationary phases with higher selectivity for alkenylresorcinol isomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and separation of different AR homologues. nih.gov | Improved derivatization methods to enhance volatility and separation of unsaturated isomers. |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separations, particularly for lipids. nih.gov | Wider adoption for preparative-scale purification of this compound isomers. |
| 2D Nuclear Magnetic Resonance (NMR) | Unambiguous structural and stereochemical elucidation. researchgate.net | Integration with separation techniques for online, real-time structural confirmation. |
Exploring Novel Ecological Roles and Inter-Organismal Signaling
Alkylresorcinols are increasingly recognized as important molecules in ecological interactions. scispace.com A key breakthrough for this compound was its identification as one of the primary antifungal compounds in the peel of unripe mangoes, contributing to the fruit's natural defense against the pathogenic fungus Alternaria alternata. nih.gov While this provides a clear ecological role, it is likely just one facet of its biological function. In other plants, ARs are known to provide protection against a range of pathogens and herbivores. scispace.commdpi.com
A major future direction is to move beyond documenting its presence and antifungal activity to understanding the specific molecular mechanisms of action. Furthermore, research is needed to explore other potential ecological roles. For example, some ARs produced by plant roots, like sorgoleone, act as potent allelochemicals that inhibit the growth of competing plants. researchgate.net Investigating whether this compound, which is found in rice root exudates, has similar allelopathic properties is a logical next step. researchgate.net Another exciting frontier is its potential role in inter-organismal signaling, particularly within microbial communities. ARs are being explored as potential quorum sensing (QS) molecules that could mediate communication within the gut microbiome, influencing its composition and interaction with the host organism. researchgate.netpreprints.orgmdpi.com Future studies could examine if this compound plays a similar signaling role in the plant rhizosphere or other complex ecosystems.
Development of Standardized Reference Materials for Quantitative Research
Reliable and reproducible scientific research hinges on the availability of high-quality reference materials. For quantitative studies of this compound, the development of a certified analytical standard is a critical and pressing need. The use of ARs as established biomarkers for whole-grain intake of wheat and rye has driven the development of robust quantitative methods, such as LC-MS/MS and GC-MS, which depend on accurate calibration with pure standards. nih.govnih.govslu.se
While analytical standards for some saturated ARs, like 5-heptadecylresorcinol (B122077) and 5-heneicosylresorcinol, are commercially available with certified purity, a similar standard for this compound is not as accessible. sigmaaldrich.cn The double bond in its structure introduces significant challenges related to chemical synthesis, purification from isomers, and ensuring long-term stability. Future efforts must therefore be dedicated to overcoming these hurdles to produce a high-purity, structurally verified, and certified reference material for this specific compound. The availability of such a standard is an essential prerequisite for:
Validating quantitative assays in diverse biological and environmental matrices (e.g., plasma, plant tissue, soil). nih.gov
Ensuring accuracy and comparability of data generated across different laboratories and studies. slu.se
Investigating its pharmacokinetics and metabolism in biological systems.
Computational Chemistry and Molecular Modeling for Structure-Function Predictions
Computational chemistry and molecular modeling offer powerful, predictive tools that can accelerate research and provide insights that are difficult to obtain through experimental work alone. For the broader class of ARs, these methods are already being applied. For example, Density Functional Theory (DFT) calculations have been used to explore the antioxidant mechanisms of AR derivatives, and molecular docking has helped identify potential protein targets. rsc.orgresearchgate.net
For this compound, future computational studies can provide a wealth of information. Molecular docking simulations can be used to predict how the compound binds to specific protein targets, such as the COX enzymes it is known to inhibit or the PKS enzymes involved in its biosynthesis. nih.gov This can illuminate its mechanism of action at an atomic level and guide the synthetic design of analogues with enhanced activity. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build mathematical models that correlate specific structural features—such as the length of the alkyl chain or the position and configuration of the double bond—with its observed biological activity.
Computational tools can also predict key physicochemical properties that are valuable for analytical method development. For this compound, properties such as its theoretical partition coefficient (XLogP3) and predicted collision cross-section (CCS) values for mass spectrometry analysis have already been calculated. nih.govuni.lu Expanding these in silico approaches will allow researchers to screen for new potential biological activities and prioritize experimental studies, saving significant time and resources.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₂₃H₃₈O₂ | Defines the elemental composition of the molecule. nih.gov |
| Molecular Weight | 346.5 g/mol | Fundamental physical property used in quantitative analysis. nih.gov |
| XLogP3 | 9.2 | Indicates high lipophilicity (tendency to dissolve in fats/oils), affecting membrane permeability and solubility. nih.gov |
| Predicted CCS [M+H]⁺ | 192.9 Ų | The predicted collision cross-section for the protonated molecule, used as an identifier in ion mobility-mass spectrometry. uni.lu |
| Predicted CCS [M-H]⁻ | 191.7 Ų | The predicted collision cross-section for the deprotonated molecule. uni.lu |
Q & A
Q. How is computational modeling applied to predict its binding interactions with potential cellular targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with:
- PPAR-γ : Hydrophobic alkyl chain anchors in the ligand-binding domain.
- Bcl-2 : Resorcinol hydroxyl groups form hydrogen bonds with anti-apoptotic proteins.
Validation involves site-directed mutagenesis and surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
